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Introduction
A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases

(HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These

two proteins are highly homologous and function as transcriptional co-activators, playing a

crucial role in regulating gene expression through the acetylation of histone and non-histone

proteins.[2][3][4] Dysregulation of p300/CBP activity has been implicated in the pathogenesis of

various cancers, including hematological malignancies, making them attractive therapeutic

targets.[2][4] A-485 exerts its anti-cancer effects by competitively inhibiting the binding of

acetyl-CoA to the catalytic HAT domain of p300/CBP, leading to a reduction in histone

acetylation, particularly at H3K27 and H3K18, and subsequent modulation of gene expression

programs that drive cancer cell proliferation and survival.[3]

These application notes provide a comprehensive overview of the use of A-485 in

hematological malignancy research, including its mechanism of action, quantitative data on its

anti-proliferative activity, and detailed protocols for key in vitro and in vivo experiments.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of A-
485 in various hematological malignancy cell lines. This data highlights the potent and selective

anti-proliferative activity of A-485 across different subtypes of leukemia and lymphoma.

Cell Line
Hematological
Malignancy
Subtype

IC50 (µM) Reference

MOLM-13
Acute Myeloid

Leukemia (AML)
~0.1 [5]

MV4-11
Acute Myeloid

Leukemia (AML)
~0.1 [5]

THP-1
Acute Myeloid

Leukemia (AML)
~0.5 [5]

SUDHL-4
Diffuse Large B-cell

Lymphoma (DLBCL)
Not explicitly found

SUDHL-6
Diffuse Large B-cell

Lymphoma (DLBCL)
Not explicitly found

OCI-Ly1
Diffuse Large B-cell

Lymphoma (DLBCL)
Not explicitly found

OCI-Ly7
Diffuse Large B-cell

Lymphoma (DLBCL)
Not explicitly found

Note: While specific IC50 values for all listed DLBCL cell lines were not found in the initial

search, studies report potent anti-proliferative effects of A-485 in various DLBCL cells.[6][7]

Signaling Pathways and Mechanisms of Action
A-485's inhibition of p300/CBP histone acetyltransferase activity leads to the modulation of key

oncogenic signaling pathways in hematological malignancies.
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A-485 mechanism in DLBCL.
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In Diffuse Large B-cell Lymphoma (DLBCL), A-485 has been shown to downregulate the

expression of the oncogenes MYC and E2F1.[6][7] This is achieved by reducing H3K27

acetylation at their super-enhancer regions, which are heavily dependent on p300/CBP activity

for their activation. The subsequent decrease in MYC and E2F1 transcription leads to cell cycle

arrest and induction of apoptosis.[6]
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A-485 mechanism in MLL-rearranged AML.

In MLL-rearranged Acute Myeloid Leukemia (AML), the MLL-rearranged (MLL-r) fusion protein

often forms a complex with BET bromodomain proteins. This complex is recruited to chromatin,
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in part, through the recognition of acetylated histones. A-485, by reducing H3K27 acetylation,

disrupts the binding of the MLL-r-BET complex to chromatin. This leads to the downregulation

of target genes involved in the CDK/RB/E2F pathway, ultimately inhibiting leukemia cell

proliferation.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of A-485 in

hematological malignancy research.
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General experimental workflow.

Cell Proliferation Assay (CCK-8 or MTT)
This protocol is for determining the anti-proliferative effect of A-485 on hematological

malignancy cell lines.

Materials:
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Hematological malignancy cell lines (e.g., MOLM-13, MV4-11, THP-1 for AML; SUDHL-4,

OCI-Ly7 for DLBCL)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

A-485 (dissolved in DMSO to a stock concentration of 10 mM)

96-well clear flat-bottom plates

Cell Counting Kit-8 (CCK-8) or MTT reagent

Microplate reader

Procedure:

Cell Seeding:

Harvest cells in the logarithmic growth phase and perform a cell count.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Include wells for vehicle control (DMSO) and blank (medium only).

A-485 Treatment:

Prepare serial dilutions of A-485 in complete culture medium to achieve final

concentrations ranging from 0.01 µM to 10 µM.

After 24 hours of cell seeding (to allow for cell adherence and recovery), add 100 µL of the

A-485 dilutions to the respective wells. The final volume in each well will be 200 µL.

For the vehicle control wells, add medium containing the same concentration of DMSO as

the highest A-485 concentration well.

Incubation:

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Cell Viability Measurement:

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at

37°C. Measure the absorbance at 450 nm using a microplate reader.

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well

to dissolve the formazan crystals. Measure the absorbance at 570 nm.

Data Analysis:

Subtract the absorbance of the blank wells from all other wells.

Calculate the percentage of cell viability for each A-485 concentration relative to the

vehicle control.

Plot the percentage of viability against the log of the A-485 concentration and determine

the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Histone Acetylation
This protocol is for assessing the effect of A-485 on the levels of H3K27 and H3K18

acetylation.

Materials:

Hematological malignancy cell lines

A-485

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and treat with various concentrations of A-485 (e.g., 0.1, 1, 10

µM) and a vehicle control for 6-24 hours.

Harvest the cells and wash with ice-cold PBS.

Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

Run the gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, diluted 1:1000 in

blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.

Detection:

Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Strip the membrane and re-probe with an antibody for total Histone H3 as a loading

control.

In Vivo Xenograft Model for Hematological Malignancies
This protocol describes a general procedure for evaluating the in vivo efficacy of A-485 in a

subcutaneous xenograft model.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

Hematological malignancy cell line (e.g., MOLM-13 for AML, SUDHL-6 for DLBCL)

Matrigel (optional, for some cell lines)

A-485

Vehicle solution (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:

Resuspend 5-10 x 10^6 tumor cells in 100 µL of sterile PBS or a 1:1 mixture of PBS and

Matrigel.

Inject the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth and Treatment Initiation:
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Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3

days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

A-485 Administration:

Prepare A-485 in the vehicle solution at the desired concentration.

Administer A-485 to the treatment group via oral gavage or intraperitoneal injection at a

dose of, for example, 50 mg/kg, once or twice daily.

Administer the vehicle solution to the control group following the same schedule.

Monitoring and Endpoint:

Continue to monitor tumor volume and body weight of the mice throughout the study.

The study endpoint may be reached when tumors in the control group reach a

predetermined maximum size, or after a specific duration of treatment.

Tissue Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor tissues can be used for further analysis, such as Western blotting for histone

acetylation marks or immunohistochemistry for proliferation and apoptosis markers.

Conclusion
A-485 is a valuable research tool for investigating the role of p300/CBP in hematological

malignancies. Its potent and selective inhibitory activity allows for the elucidation of

downstream signaling pathways and provides a strong rationale for the therapeutic targeting of

these histone acetyltransferases. The protocols provided herein offer a framework for

researchers to effectively utilize A-485 in their studies to further understand and potentially

develop new treatments for leukemia, lymphoma, and other hematological cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b605051?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11482477/
https://pubmed.ncbi.nlm.nih.gov/27380996/
https://pubmed.ncbi.nlm.nih.gov/27380996/
https://pubmed.ncbi.nlm.nih.gov/15156177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4729186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4729186/
https://www.researchgate.net/figure/I1-induces-differentiation-of-MOLM-13-THP-1-MV4-11-and-SEM-cells-A-The-morphology-of_fig5_360221449
https://pmc.ncbi.nlm.nih.gov/articles/PMC12117677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12117677/
https://pubmed.ncbi.nlm.nih.gov/40437414/
https://pubmed.ncbi.nlm.nih.gov/40437414/
https://www.benchchem.com/product/b605051#a-485-in-hematological-malignancy-research-applications
https://www.benchchem.com/product/b605051#a-485-in-hematological-malignancy-research-applications
https://www.benchchem.com/product/b605051#a-485-in-hematological-malignancy-research-applications
https://www.benchchem.com/product/b605051#a-485-in-hematological-malignancy-research-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

